molecular formula C21H18O3 B1369355 Methyl 4'-(benzyloxy)-[1,1'-biphenyl]-2-carboxylate CAS No. 893736-49-7

Methyl 4'-(benzyloxy)-[1,1'-biphenyl]-2-carboxylate

Cat. No. B1369355
CAS RN: 893736-49-7
M. Wt: 318.4 g/mol
InChI Key: NRZAIIOLJCQPEX-UHFFFAOYSA-N
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Description

“Methyl 4’-(benzyloxy)-[1,1’-biphenyl]-2-carboxylate” is a chemical compound. It has a molecular formula of C19H16O . This compound is related to the class of organic compounds known as biphenyls and derivatives . Biphenyls and their derivatives are organic compounds containing to benzene rings linked together by a single covalent bond .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, Schiff base ligands were obtained from the condensation reaction of a methanolic solution of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The yield of the reaction was reported to be 87%, and the product was described as light yellow in color .


Molecular Structure Analysis

The molecular structure of “Methyl 4’-(benzyloxy)-[1,1’-biphenyl]-2-carboxylate” can be analyzed using various spectroscopic techniques . For instance, 13C NMR spectroscopy can provide information about the carbon skeleton of the molecule .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 4’-(benzyloxy)-[1,1’-biphenyl]-2-carboxylate” and similar compounds have been studied . For example, Co(II), Ni(II), Cu(II), and Zn(II) complexes were synthesized by four Schiff base ligands .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4’-(benzyloxy)-[1,1’-biphenyl]-2-carboxylate” can be inferred from related compounds. For instance, Biphenyl-4-methanol, a related compound, has a melting point of 96-100 °C and is soluble in acetone .

Scientific Research Applications

Liquid Crystal Phases

  • Amphiphilic Mesogens : Methyl 4'-(benzyloxy)-[1,1'-biphenyl]-2-carboxylate derivatives show properties of forming thermotropic and lyotropic smectic and columnar liquid crystalline phases. This is due to microsegregation of hydrophilic regions from all-aromatic segments, leading to unique mesophases (Kölbel, Tschierske, & Diele, 1998).

  • Ferroelectric Polysiloxanes : Derivatives of this compound in ferroelectric side chain polysiloxanes display rich mesomorphic behavior, including various smectic and cholesteric phases. This shows the potential in creating temperature-responsive materials (Hsiue & Chen, 1995).

Sensor Development

  • Optical Chloride Sensors : this compound derivatives have been synthesized for use as optical chloride sensors. These compounds change their emission color in the presence of chloride ions, indicating their potential in sensing applications (Das, Mohar, & Bag, 2021).

Structural Analysis

  • Crystal Structure Studies : These derivatives have been studied for their crystal structures, aiding in understanding the molecular arrangements and interactions in solid states. This knowledge is crucial for designing materials with specific properties (Zhou et al., 2004).

Synthetic Chemistry Applications

  • Palladium-Catalyzed Synthesis : this compound derivatives are used in palladium-catalyzed synthetic processes, which is significant for the development of new pharmaceuticals and complex organic molecules (Magano, Kiser, Shine, & Chen, 2014).

  • Benzyl Ether Formation : These compounds are used in the benzylation of alcohols to form benzyl ethers, a fundamental reaction in organic chemistry (Poon & Dudley, 2006).

Mechanism of Action

properties

IUPAC Name

methyl 2-(4-phenylmethoxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c1-23-21(22)20-10-6-5-9-19(20)17-11-13-18(14-12-17)24-15-16-7-3-2-4-8-16/h2-14H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZAIIOLJCQPEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602445
Record name Methyl 4'-(benzyloxy)[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

893736-49-7
Record name Methyl 4'-(benzyloxy)[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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